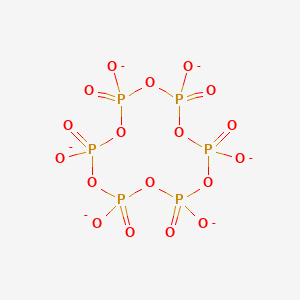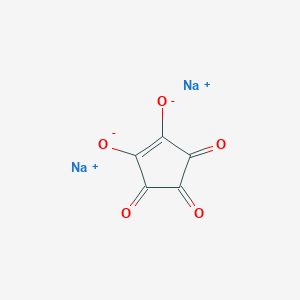
Acetanilide, 2,2-dichloro-4'-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2,2-dichloro-4'-iodo- is a chemical compound that has been widely used in scientific research applications. It is a derivative of acetanilide with a chlorine and iodine atom substitution. This compound has been used in various research studies due to its unique properties and characteristics.
Applications De Recherche Scientifique
Acetanilide, 2,2-dichloro-4'-iodo- has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds. It has also been used as a marker in biochemical and physiological studies. The compound has been used in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of Acetanilide, 2,2-dichloro-4'-iodo- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
Effets Biochimiques Et Physiologiques
Acetanilide, 2,2-dichloro-4'-iodo- has been shown to have various biochemical and physiological effects. It has been shown to affect the nervous system by increasing the concentration of acetylcholine. This can lead to various effects on the body, including increased heart rate, increased blood pressure, and increased respiration rate. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acetanilide, 2,2-dichloro-4'-iodo- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been shown to have unique properties that make it useful in various research studies. However, there are also limitations to its use. The compound can be toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving Acetanilide, 2,2-dichloro-4'-iodo-. One area of research is the development of new compounds based on this compound. These compounds could have unique properties and characteristics that could be useful in various research studies. Another area of research is the development of new methods for synthesizing this compound. This could lead to improvements in the yield and purity of the product. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Conclusion:
Acetanilide, 2,2-dichloro-4'-iodo- is a chemical compound that has been widely used in scientific research applications. It has unique properties and characteristics that make it useful in various research studies. The compound has been shown to affect the nervous system, have anti-inflammatory properties, and inhibit certain enzymes. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research is needed to fully understand the potential uses of this compound and to develop new compounds based on its structure.
Méthodes De Synthèse
The synthesis of Acetanilide, 2,2-dichloro-4'-iodo- involves the reaction of acetanilide with iodine monochloride and hydrochloric acid. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization.
Propriétés
Numéro CAS |
14676-40-5 |
|---|---|
Nom du produit |
Acetanilide, 2,2-dichloro-4'-iodo- |
Formule moléculaire |
C8H6Cl2INO |
Poids moléculaire |
329.95 g/mol |
Nom IUPAC |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
Clé InChI |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Autres numéros CAS |
14676-40-5 |
Synonymes |
2,2-Dichloro-4'-iodoacetanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)











